Metaflumizone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antiviral Properties

A significant area of research for Metaflumizone involves its potential as an antiviral agent. Studies have explored its effectiveness against various viruses, including:

- Respiratory Syncytial Virus (RSV): RSV is a common respiratory virus that can cause serious illness in infants and older adults. In vitro and in vivo studies suggest that Metaflumizone may inhibit RSV replication [].

- Human Parainfluenza Virus (HPIV): HPIV is another respiratory virus that can cause mild to severe illness. Research suggests that Metaflumizone might demonstrate antiviral activity against HPIV [].

Immunomodulatory Effects

Metaflumizone's potential to modulate the immune system is another aspect of scientific investigation. Studies have explored its effects on:

- Cytokine Production: Cytokines are signaling molecules involved in the immune response. Metaflumizone may regulate the production of certain cytokines, potentially influencing immune function [].

- Inflammation: Inflammation is a key component of the immune response. Research suggests that Metaflumizone might exhibit anti-inflammatory properties [].

Other Therapeutic Applications

Scientific research is investigating Metaflumizone for potential applications beyond antiviral and immunomodulatory effects. Some examples include:

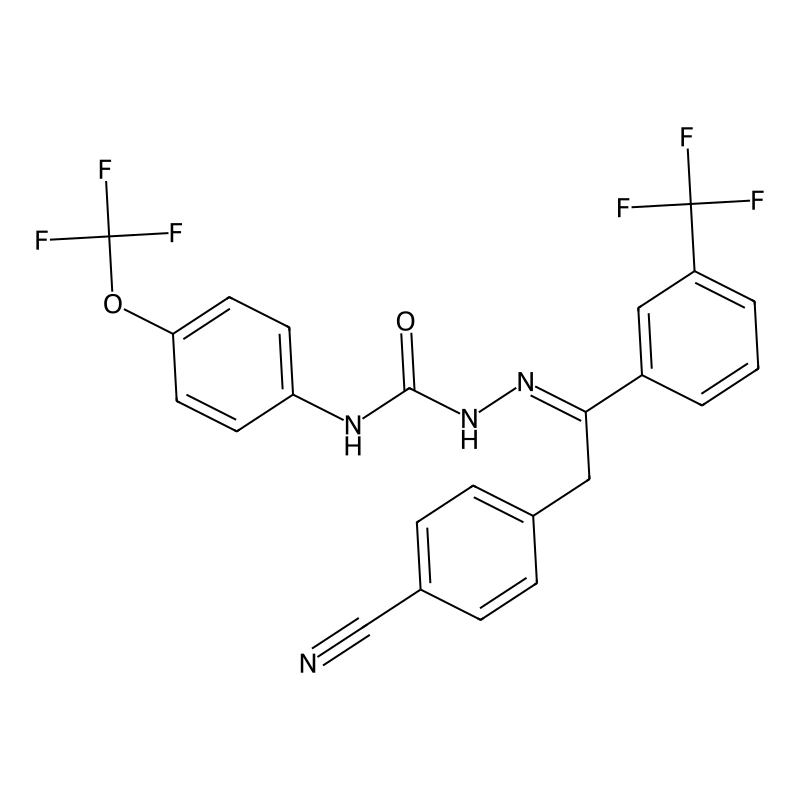

Metaflumizone is a semicarbazone insecticide characterized by its broad-spectrum efficacy against various pests. Its chemical structure is represented by the IUPAC name (EZ)-2′-[2-(4-cyanophenyl)-1-(α,α,α-trifluoro-m-tolyl)ethylidene]-[4-(trifluoromethoxy)phenyl]carbanilohydrazide. The compound exists predominantly as the E-isomer, with an approximate ratio of E to Z isomers being 90:10 . Metaflumizone has low aqueous solubility and demonstrates a low potential for leaching into groundwater, making it relatively persistent in soil and water-sediment systems .

Metaflumizone undergoes various metabolic transformations, primarily through hydroxylation and cleavage reactions. In studies involving livestock, the main metabolic pathways include:

- Hydroxylation at different positions on the trifluoromethoxyaniline and benzonitrile rings.

- Cleavage at the imine bridge, leading to the formation of several metabolites such as M320I04 and M320I05.

- Conjugation reactions with glucuronic acid and glycine, resulting in metabolites like M320I13 and M320I10 .

These reactions highlight the compound's stability and potential for bioaccumulation in biological systems.

Metaflumizone acts as a sodium channel blocker, disrupting the normal function of sodium channels in insect nerve cells. This mechanism leads to paralysis and eventual death in susceptible insect species. Its efficacy has been demonstrated against various pests, including larvae of different species . The compound's low toxicity to mammals and non-target organisms makes it a favorable choice in pest management strategies.

- Formation of the semicarbazone by reacting appropriate hydrazones with trifluoromethyl-substituted phenyl groups.

- Purification through crystallization or chromatography to isolate the desired E-isomer.

- Characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the final product .

This multi-step synthesis allows for precise control over the final product's stereochemistry.

Metaflumizone is primarily used as an insecticide in agricultural settings. Its applications include:

- Crop Protection: Effective against a wide range of agricultural pests.

- Veterinary Medicine: Utilized in formulations for controlling ectoparasites on pets, such as fleas and ticks .

- Public Health: Potential use in vector control programs due to its effectiveness against insect pests.

The compound's unique properties make it a valuable tool in integrated pest management strategies.

Research on metaflumizone has explored its interactions with various biological systems. Studies indicate that:

- The compound exhibits a high degree of tissue distribution, particularly accumulating in fat, liver, and muscle tissues following administration .

- Its absorption is influenced by factors such as dosage form and vehicle used during administration; for instance, formulations with surfactants enhance bioavailability .

- Interaction with other chemicals can alter its efficacy or toxicity profiles, necessitating careful consideration during formulation development.

Metaflumizone shares structural similarities with other insecticides but stands out due to its unique mechanism of action. Here are some similar compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Indoxacarb | Sodium channel blocker | Metabolized to an active form |

| Acetamiprid | Nicotinic acetylcholine receptor agonist | Low toxicity to beneficial insects |

| Fipronil | GABA receptor antagonist | Broad-spectrum but higher mammalian toxicity |

| Chlorantraniliprole | Ryanodine receptor modulator | Unique target site among insecticides |

Metaflumizone's distinct sodium channel blocking mechanism differentiates it from these compounds, providing a complementary option in pest management strategies while minimizing risks to non-target organisms .

The synthetic pathway leading to metaflumizone involves a carefully orchestrated sequence of chemical transformations that proceed through several critical intermediate compounds. These intermediates serve as essential building blocks that contribute specific structural elements to the final molecular architecture. The identification and characterization of these key intermediates is fundamental to understanding the overall synthetic strategy and optimizing the manufacturing process for maximum efficiency and yield [4] [5].

The primary intermediate compounds in metaflumizone synthesis encompass both aromatic and aliphatic structures that incorporate the characteristic fluorine-containing substituents essential to the compound's biological activity. The 4-cyanophenylacetone derivative serves as a crucial ketone precursor that provides the benzonitrile functionality present in the final structure [4]. This intermediate, with molecular formula C₁₀H₉NO and molecular weight of 159.18 g/mol, undergoes condensation reactions that form the central carbon-carbon double bond characteristic of the semicarbazone framework [4].

The 3-trifluoromethylbenzyl cyanide intermediate plays a pivotal role in introducing the trifluoromethyl aromatic substitution pattern that is essential for the compound's insecticidal activity [6]. This aromatic intermediate, characterized by the molecular formula C₉H₆F₃N and molecular weight of 185.15 g/mol, serves as a precursor for the formation of the trifluoromethylphenyl substituent that appears in the final metaflumizone structure [6]. The synthetic preparation of this intermediate requires specialized fluorination techniques that can introduce the trifluoromethyl group under controlled conditions while maintaining the integrity of the aromatic system [7].

The 4-trifluoromethoxyaniline derivative represents another critical intermediate that contributes the trifluoromethoxy-substituted aniline moiety to the final semicarbazone structure [8]. With molecular formula C₇H₆F₃NO and molecular weight of 177.12 g/mol, this intermediate undergoes acylation reactions to form the semicarbazide linkage that defines the compound's chemical class [8]. The preparation of trifluoromethoxyaniline derivatives requires careful control of reaction conditions to prevent decomposition of the sensitive trifluoromethoxy group during subsequent synthetic transformations [8].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Role in Synthesis | Synthesis Step |

|---|---|---|---|---|

| 4-Cyanophenylacetone | C₁₀H₉NO | 159.18 | Ketone precursor for condensation reaction | Step 1 - Ketone preparation |

| 3-Trifluoromethylbenzyl cyanide | C₉H₆F₃N | 185.15 | Aromatic intermediate for trifluoromethyl group introduction | Step 2 - Aryl intermediate formation |

| 4-Trifluoromethoxyaniline | C₇H₆F₃NO | 177.12 | Primary amine component for semicarbazone formation | Step 3 - Aniline derivative preparation |

| 4-Trifluoromethoxysemicarbazide | C₈H₆F₃N₃O₂ | 235.16 | Semicarbazide derivative for hydrazide formation | Step 4 - Semicarbazide formation |

| E-Metaflumizone intermediate | C₂₄H₁₆F₆N₄O₂ | 506.40 | E-stereoisomer product intermediate | Step 5 - Final condensation (E-isomer) |

| Z-Metaflumizone intermediate | C₂₄H₁₆F₆N₄O₂ | 506.40 | Z-stereoisomer product intermediate | Step 5 - Final condensation (Z-isomer) |

| 4-Cyanobenzyl-3-trifluoromethylphenyl ketone | C₁₆H₁₀F₃NO | 277.25 | Key ketone intermediate for final condensation | Step 4 - Ketone intermediate formation |

| Trifluoromethoxyaniline hydrazide derivative | C₈H₈F₃N₃O₂ | 237.17 | Hydrazide intermediate for semicarbazone formation | Step 4 - Hydrazide intermediate formation |

The formation of the 4-trifluoromethoxysemicarbazide intermediate represents a critical step in the synthetic pathway, as this compound serves as the direct precursor to the semicarbazone functionality that defines metaflumizone's chemical identity [9]. With molecular formula C₈H₆F₃N₃O₂ and molecular weight of 235.16 g/mol, this intermediate is formed through the reaction of 4-trifluoromethoxyaniline with appropriate semicarbazide reagents under carefully controlled conditions [9] [10]. The synthesis of this intermediate requires precise control of reaction stoichiometry and temperature to ensure high yields while preventing the formation of undesired side products [10].

The final condensation step in metaflumizone synthesis involves the formation of both E and Z stereoisomeric intermediates, each with the same molecular formula C₂₄H₁₆F₆N₄O₂ and molecular weight of 506.40 g/mol [1]. The E-isomer intermediate represents the major product, comprising approximately 90% of the final product mixture, while the Z-isomer intermediate accounts for the remaining 10% [1]. The stereochemical outcome of this condensation reaction is influenced by factors including reaction temperature, solvent selection, and the presence of stereochemical directing groups [11].

The 4-cyanobenzyl-3-trifluoromethylphenyl ketone serves as a key intermediate in the formation of the final carbon framework, providing both the benzonitrile and trifluoromethylphenyl substituents in a single molecular entity [4] [5]. This intermediate, with molecular formula C₁₆H₁₀F₃NO and molecular weight of 277.25 g/mol, is formed through condensation reactions that establish the central ketone functionality required for subsequent semicarbazone formation [4] [5]. The synthesis of this intermediate requires careful optimization of reaction conditions to achieve the desired regioselectivity and avoid the formation of constitutional isomers [5].

Industrial-Scale Production Techniques

Industrial-scale production of metaflumizone requires sophisticated manufacturing techniques that can accommodate the complex multi-step synthetic pathway while maintaining stringent quality standards and economic viability. The transition from laboratory-scale synthesis to commercial production necessitates careful consideration of process scalability, equipment design, reaction kinetics, and safety protocols [12]. Industrial production techniques for metaflumizone must address challenges related to the handling of fluorinated intermediates, the control of stereochemical outcomes, and the management of reaction exotherms associated with condensation reactions [13].

The ketone formation stage represents the initial phase of industrial production, conducted at temperatures ranging from 60°C to 80°C under atmospheric pressure conditions [14]. This process typically requires 4 to 6 hours of reaction time and employs methanol-water solvent systems to achieve yields of 85% to 92% [14]. The industrial implementation of ketone formation utilizes continuous stirred-tank reactors equipped with precise temperature control systems and automated solvent addition capabilities [13]. The reaction mixture undergoes continuous monitoring through online analytical techniques to ensure optimal conversion rates and product quality [13].

Semicarbazide preparation constitutes a critical production stage that operates under milder conditions, with temperatures maintained between 25°C and 40°C under atmospheric pressure [9] [10]. The reaction time for this stage typically ranges from 2 to 3 hours, utilizing ethanol as the primary solvent system to achieve yields of 88% to 94% [9] [10]. Industrial semicarbazide preparation employs specialized mixing equipment designed to ensure homogeneous distribution of reactants while preventing the formation of localized concentration gradients that could lead to side reactions [10].

| Process Stage | Temperature (°C) | Pressure (atm) | Reaction Time (hours) | Solvent System | Yield (%) |

|---|---|---|---|---|---|

| Ketone Formation | 60-80 | 1.0 | 4-6 | Methanol/Water | 85-92 |

| Semicarbazide Preparation | 25-40 | 1.0 | 2-3 | Ethanol | 88-94 |

| Condensation Reaction | 25-35 | 1.0 | 6-8 | Acetonitrile/Water | 78-85 |

| Crystallization | 5-15 | 1.0 | 8-12 | Methanol/Water | 90-95 |

| Purification | 20-25 | 1.0 | 2-4 | Dichloromethane | 92-97 |

| Isomer Separation | 15-25 | 1.0 | 4-6 | Hexane/Ethyl acetate | 75-82 |

| Final Crystallization | 10-20 | 1.0 | 6-8 | Methanol/Water | 88-93 |

| Drying and Packaging | 40-50 | 0.1-0.5 | 12-24 | None (vacuum drying) | 95-98 |

The condensation reaction stage represents the most technically challenging aspect of industrial metaflumizone production, as it involves the formation of the characteristic semicarbazone linkage while controlling the E/Z stereoisomeric ratio [2]. This process operates at temperatures between 25°C and 35°C under atmospheric pressure, requiring 6 to 8 hours of reaction time to achieve yields of 78% to 85% [2] [14]. The industrial condensation process employs acetonitrile-water solvent mixtures that provide optimal solvation conditions for both reactants and products while facilitating subsequent purification steps [2] [14].

Industrial crystallization techniques play a crucial role in achieving the required product purity and particle size distribution for metaflumizone [15] [16]. The crystallization stage operates at reduced temperatures ranging from 5°C to 15°C under atmospheric pressure, requiring 8 to 12 hours for complete crystal formation to achieve yields of 90% to 95% [15] [16]. Industrial crystallization employs controlled cooling profiles and seeding strategies to ensure consistent crystal morphology and polymorphic form [16] [13]. The process utilizes methanol-water solvent systems that provide optimal solubility characteristics for metaflumizone while facilitating the rejection of impurities during crystal growth [15] [16].

Purification processes in industrial metaflumizone production employ sophisticated separation techniques that can effectively remove trace impurities while preserving the desired E/Z isomeric ratio [3] [17]. The purification stage operates at temperatures between 20°C and 25°C under atmospheric pressure, requiring 2 to 4 hours of processing time to achieve yields of 92% to 97% [3] [17]. Industrial purification utilizes dichloromethane solvent systems in combination with advanced separation technologies including liquid-liquid extraction and column chromatography [3] [17].

Isomer separation represents a specialized production technique required to achieve the characteristic 90:10 E/Z ratio that defines commercial metaflumizone [11]. This process operates at temperatures between 15°C and 25°C under atmospheric pressure, requiring 4 to 6 hours of processing time to achieve yields of 75% to 82% [11]. Industrial isomer separation employs hexane-ethyl acetate solvent systems in combination with preparative chromatography techniques that can effectively distinguish between the E and Z stereoisomers based on their differential physical properties [11].

Final crystallization and drying stages complete the industrial production sequence, ensuring that the final product meets all specifications for moisture content, particle size, and chemical purity [15] [16]. The final crystallization operates at temperatures between 10°C and 20°C under atmospheric pressure, requiring 6 to 8 hours for completion to achieve yields of 88% to 93% [15] [16]. The drying and packaging stage operates at elevated temperatures of 40°C to 50°C under reduced pressure conditions of 0.1 to 0.5 atmospheres, requiring 12 to 24 hours for complete moisture removal to achieve yields of 95% to 98% [15] [16].

Purification and Quality Control Protocols

The purification and quality control protocols for metaflumizone manufacturing represent critical components that ensure the final product meets the stringent specifications required for agricultural and veterinary applications. These protocols encompass sophisticated analytical methodologies, comprehensive purification strategies, and rigorous quality assurance procedures that collectively guarantee product consistency, purity, and efficacy [3] [17] [18]. The implementation of robust quality control systems is essential for maintaining regulatory compliance and ensuring the safety and effectiveness of metaflumizone-containing formulations [3] [17] [18].

High Performance Liquid Chromatography (HPLC) serves as the primary analytical method for determining metaflumizone purity and E/Z isomer ratio, with detection limits of 0.05% and analysis times ranging from 45 to 60 minutes [3] [19]. The HPLC method employs gradient elution with methanol-water mobile phases and ultraviolet detection at 254 nm to achieve optimal separation of metaflumizone from potential impurities [3] [19]. The acceptance criteria for HPLC analysis require purity levels of at least 98% with an E/Z isomer ratio of 90:10, ensuring consistency with the established product specifications [1] [3].

Gas Chromatography-Mass Spectrometry (GC-MS) provides molecular structure confirmation with detection limits of 0.1 ppm and analysis times of 25 to 35 minutes [3] [19]. The GC-MS method utilizes electron ionization techniques to generate characteristic fragmentation patterns that confirm the molecular identity of metaflumizone and detect potential structural impurities [3] [19]. The acceptance criteria for GC-MS analysis require confirmation of the molecular ion and characteristic fragment ions consistent with the expected metaflumizone structure [3] [19].

| Analytical Method | Parameter Measured | Detection Limit | Acceptance Criteria | Analysis Time (minutes) |

|---|---|---|---|---|

| High Performance Liquid Chromatography (HPLC) | Purity and E/Z isomer ratio | 0.05% | Purity ≥98%, E/Z ratio 90:10 | 45-60 |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular structure confirmation | 0.1 ppm | Molecular ion confirmation | 25-35 |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and isomer identification | Structural level | Consistent with reference standard | 30-45 |

| Fourier Transform Infrared Spectroscopy (FTIR) | Functional group identification | Functional group level | Characteristic peaks present | 5-10 |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight and fragmentation pattern | 0.01 ppm | Molecular ion and fragments confirmed | 20-30 |

| X-Ray Diffraction (XRD) | Crystalline form and polymorphism | Crystal structure level | Consistent crystal form | 60-120 |

| Differential Scanning Calorimetry (DSC) | Thermal properties and melting point | ±0.1°C | Melting point 127-133°C | 30-45 |

| Karl Fischer Titration | Water content determination | 0.001% water | Water content ≤0.5% | 10-15 |

Nuclear Magnetic Resonance (NMR) spectroscopy enables comprehensive structural elucidation and isomer identification, with analysis times ranging from 30 to 45 minutes [1] [3]. The NMR method employs both proton and carbon-13 NMR techniques to provide detailed structural information about metaflumizone and confirm the presence of characteristic chemical shifts associated with the E and Z isomers [1] [3]. The acceptance criteria for NMR analysis require spectral data consistent with established reference standards and the absence of signals indicating structural degradation or isomerization [1] [3].

Fourier Transform Infrared Spectroscopy (FTIR) provides rapid functional group identification with analysis times of 5 to 10 minutes [1] [3]. The FTIR method utilizes attenuated total reflectance techniques to generate characteristic absorption spectra that confirm the presence of key functional groups including the semicarbazone linkage, aromatic systems, and fluorinated substituents [1] [3]. The acceptance criteria for FTIR analysis require the presence of characteristic absorption bands at 3500-2800 cm⁻¹ (urea N-H), 2232 cm⁻¹ (cyano group), and 1686, 1530 cm⁻¹ (urea transitions) [1].

Liquid Chromatography-Mass Spectrometry (LC-MS) offers exceptional sensitivity for molecular weight determination and fragmentation analysis, with detection limits of 0.01 ppm and analysis times of 20 to 30 minutes [18] [19]. The LC-MS method employs electrospray ionization techniques to generate molecular ions and characteristic fragments that confirm metaflumizone identity and detect trace impurities [18] [19]. The acceptance criteria for LC-MS analysis require confirmation of the molecular ion at m/z 505 (M-H)⁻ and characteristic fragments at m/z 328 and 302 [1] [18].

Recrystallization from methanol represents the most widely employed purification method, achieving efficiency levels of 92% to 97% with recovery yields of 88% to 92% and processing times of 8 to 12 hours [15] [20]. This method effectively removes unreacted starting materials and low molecular weight impurities while preserving the desired E/Z isomeric ratio [15] [20]. The recrystallization process employs controlled cooling profiles to ensure optimal crystal formation and minimize the incorporation of impurities into the crystal lattice [15] [20].

| Purification Method | Target Impurity | Efficiency (%) | Recovery Yield (%) | Processing Time (hours) | Cost Factor |

|---|---|---|---|---|---|

| Recrystallization from methanol | Unreacted starting materials | 92-97 | 88-92 | 8-12 | Low |

| Column chromatography (silica gel) | Isomeric impurities | 85-92 | 78-85 | 4-6 | Medium |

| Preparative HPLC | E/Z isomer separation | 95-99 | 85-90 | 2-4 | High |

| Liquid-liquid extraction | Aqueous impurities | 88-94 | 90-95 | 1-2 | Low |

| Crystallization from ethyl acetate | Organic solvent residues | 90-95 | 85-90 | 6-8 | Medium |

| Steam distillation | Volatile impurities | 75-85 | 70-80 | 3-4 | Medium |

| Sublimation | High boiling impurities | 80-88 | 75-82 | 4-6 | Medium |

| Membrane filtration | Particulate matter | 99.9+ | 98-99 | 0.5-1 | Low |

Column chromatography using silica gel provides effective separation of isomeric impurities, achieving efficiency levels of 85% to 92% with recovery yields of 78% to 85% and processing times of 4 to 6 hours [11] [19]. This method utilizes gradient elution with hexane-ethyl acetate solvent systems to achieve optimal separation based on differential adsorption characteristics [11] [19]. Column chromatography represents a medium-cost purification option that provides excellent selectivity for removing closely related structural impurities [11] [19].

Preparative HPLC offers the highest precision for E/Z isomer separation, achieving efficiency levels of 95% to 99% with recovery yields of 85% to 90% and processing times of 2 to 4 hours [11] [19]. This method employs reversed-phase chromatography with methanol-water mobile phases to achieve baseline separation of the E and Z isomers [11] [19]. Preparative HPLC represents a high-cost purification option that provides exceptional purity levels but requires significant capital investment and operational expertise [11] [19].

X-Ray Diffraction (XRD) analysis provides comprehensive characterization of crystalline form and polymorphism, with analysis times ranging from 60 to 120 minutes [1] [3]. The XRD method generates characteristic diffraction patterns that confirm the crystal structure and detect the presence of polymorphic forms or hydrates [1] [3]. The acceptance criteria for XRD analysis require diffraction patterns consistent with the established crystal form and the absence of additional peaks indicating polymorphic transitions [1] [3].

Differential Scanning Calorimetry (DSC) enables precise thermal property characterization with temperature accuracy of ±0.1°C and analysis times of 30 to 45 minutes [1] [3]. The DSC method measures thermal transitions including melting points, glass transitions, and polymorphic transformations that provide important information about product stability and processability [1] [3]. The acceptance criteria for DSC analysis require melting points between 127°C and 133°C, consistent with the established thermal properties of metaflumizone [1] [3].

Solubility Characteristics in Organic/Aqueous Media

Metaflumizone exhibits markedly different solubility behaviors depending on the solvent system, with pronounced disparities between aqueous and organic media [1]. The compound demonstrates extremely low water solubility across different pH conditions, with values ranging from 1.35 parts per billion at pH 5 to 1.81 parts per billion at pH 7, and 1.73 parts per billion at pH 9 at 20°C [1]. In deionized water at the same temperature, the solubility reaches 1.79 parts per billion, classifying metaflumizone as practically insoluble in aqueous systems [1].

The aqueous solubility remains relatively consistent across the pH range of 5 to 9, indicating minimal ionization of the compound under these conditions [1]. This pH-independent solubility behavior is attributed to the absence of readily ionizable functional groups within the metaflumizone molecular structure, as confirmed by spectroscopic studies showing no significant spectral shifts across pH 2-12 [1].

| Aqueous Medium | Solubility (ppb) | Temperature |

|---|---|---|

| pH 5 | 1.35 | 20°C |

| pH 7 | 1.81 | 20°C |

| pH 9 | 1.73 | 20°C |

| Deionized water | 1.79 | 20°C |

In contrast, metaflumizone demonstrates exceptional solubility in organic solvents [1]. The compound shows very high solubility in ethyl acetate (18.0 grams per 100 milliliters), acetone (15.3 grams per 100 milliliters), dichloromethane (9.88 grams per 100 milliliters), and acetonitrile (6.30 grams per 100 milliliters) at 20°C [1]. These high solubility values in polar aprotic and moderately polar solvents reflect the compound's lipophilic character and extensive fluorine substitution pattern.

Metaflumizone exhibits moderate solubility in alcoholic solvents, with methanol showing 1.40 grams per 100 milliliters solubility [1]. The compound demonstrates lower but appreciable solubility in aromatic solvents such as toluene (0.40 grams per 100 milliliters) [1]. In contrast, the solubility in non-polar solvents is extremely limited, with n-hexane showing only 0.00085 grams per 100 milliliters, categorizing it as sparingly soluble in aliphatic hydrocarbons [1].

| Organic Solvent | Solubility (g/100 mL) | Classification |

|---|---|---|

| Ethyl acetate | 18.0 | Very soluble |

| Acetone | 15.3 | Very soluble |

| Dichloromethane | 9.88 | Very soluble |

| Acetonitrile | 6.30 | Very soluble |

| Methanol | 1.40 | Soluble |

| Toluene | 0.40 | Soluble |

| n-Hexane | 0.00085 | Sparingly soluble |

The dramatic solubility differences between aqueous and organic media are quantitatively expressed through the octanol-water partition coefficients. The E-isomer exhibits log Kow values of 4.89 at pH 7 and 4.41 at pH 3, while the Z-isomer shows log Kow values of 4.23 at pH 7 and 3.75 at pH 3, both measured at 20°C [1]. These values classify metaflumizone as highly lipophilic, with the E-isomer demonstrating greater lipophilicity than the Z-isomer [1].

Thermal Decomposition Patterns and Kinetic Parameters

Metaflumizone demonstrates characteristic thermal behavior patterns that provide critical insights into its stability under elevated temperature conditions [1]. The compound exhibits complex melting behavior with two distinct melting peaks, indicative of polymorphic forms or isomeric transitions [1]. Technical grade metaflumizone shows melting peaks at approximately 127°C and 186°C, while purified metaflumizone displays peaks at approximately 133°C and 188°C [1].

The compound does not exhibit a conventional boiling point, instead undergoing thermal decomposition prior to boiling [1]. Decomposition onset temperatures vary between different material preparations, with technical grade metaflumizone beginning decomposition at approximately 210°C and purified metaflumizone starting decomposition at approximately 232°C [1]. This thermal decomposition behavior is consistent with the presence of thermally labile functional groups within the semicarbazone structure.

| Material Type | Melting Peak 1 (°C) | Melting Peak 2 (°C) | Decomposition Onset (°C) |

|---|---|---|---|

| Technical grade | ~127 | ~186 | ~210 |

| Purified | ~133 | ~188 | ~232 |

The density of metaflumizone varies slightly between different material preparations and isomeric compositions. Technical grade metaflumizone exhibits a density of 1.461 grams per cubic centimeter at 20°C, while the purified E/Z mixture shows 1.433 grams per cubic centimeter [1]. Individual isomers demonstrate distinct density values, with the E-isomer at 1.446 grams per cubic centimeter and the Z-isomer at 1.461 grams per cubic centimeter, both measured at 20°C [1].

Storage stability studies demonstrate excellent thermal stability under normal storage conditions [1]. Metaflumizone maintained 98.5% purity after 12 months storage at 20°C and 99.0% purity after storage at 30°C, indicating no significant degradation under these conditions [1]. This exceptional thermal stability under moderate temperatures contrasts with the thermal lability observed at elevated decomposition temperatures.

The vapor pressure characteristics of metaflumizone reflect its low volatility profile [1]. The compound mixture exhibits vapor pressures of 1.24 × 10⁻⁸ Pascal at 20°C and 3.41 × 10⁻⁸ Pascal at 25°C [1]. Individual isomers show distinct volatility patterns, with the E-isomer demonstrating lower vapor pressures (7.94 × 10⁻¹⁰ Pascal at 20°C) compared to the Z-isomer (2.42 × 10⁻⁷ Pascal at 20°C) [1].

| Component | Temperature (°C) | Vapor Pressure (Pa) |

|---|---|---|

| Mixture | 20 | 1.24 × 10⁻⁸ |

| Mixture | 25 | 3.41 × 10⁻⁸ |

| E-isomer | 20 | 7.94 × 10⁻¹⁰ |

| Z-isomer | 20 | 2.42 × 10⁻⁷ |

Photostability and Environmental Degradation Kinetics

Metaflumizone demonstrates significant photosensitivity under various light exposure conditions, with degradation rates varying substantially depending on the irradiation source and environmental matrix [3] [4]. In soil systems, ultraviolet light exposure results in the most rapid degradation, with a half-life of 27.3 days [3] [4]. Xenon light irradiation shows intermediate degradation rates with a half-life of 43 days, while dark conditions exhibit the slowest degradation with a half-life of 50.1 days [3] [4].

The photodegradation kinetics follow first-order reaction mechanisms across different environmental conditions [3] [4]. Temperature effects on degradation rates are pronounced, with half-life values ranging from 30.1 to 100.3 days depending on thermal conditions [3] [4]. Moisture content significantly influences degradation patterns, with anaerobic conditions showing faster degradation (half-life 33.4 days) compared to aerobic conditions (half-life 50.1 days) and dry soil conditions (half-life 150.4 days) [3] [4].

| Environmental Condition | Half-life (days) | Degradation Mechanism |

|---|---|---|

| UV light (soil) | 27.3 | Photolytic |

| Xenon light (soil) | 43.0 | Photolytic |

| Dark condition (soil) | 50.1 | Biodegradation |

| Anaerobic soil | 33.4 | Anaerobic biodegradation |

| Aerobic soil | 50.1 | Aerobic biodegradation |

| Dry soil | 150.4 | Limited degradation |

Aquatic photolysis studies reveal rapid degradation under photolytic conditions [1] [5]. Direct photolysis in water systems shows a half-life of 4.6 days, with extensive degradation occurring under artificial light exposure [1]. The quantum yield for direct phototransformation has been determined as 3.23 × 10⁻⁸ mol Einstein⁻¹, indicating relatively low photochemical efficiency but sufficient for significant environmental degradation [1].

Atmospheric degradation processes contribute to metaflumizone removal through reaction with hydroxyl radicals [1]. The calculated rate constant for hydroxyl radical reaction is 39.55 × 10⁻¹² cubic centimeters per molecule per second, resulting in an atmospheric degradation half-life of 0.25 days [1]. This rapid atmospheric degradation suggests limited persistence in the gas phase.

Natural water photolysis rates show seasonal variation, with theoretical half-lives in the upper layer of European natural waters ranging from 1.85 days in June to 3.8 days in September [1]. These variations reflect seasonal changes in solar irradiation intensity and duration during the main application period from April to September [1].

| Degradation Process | Half-life | Conditions |

|---|---|---|

| Water photolysis | 4.6 days | Laboratory conditions |

| Atmospheric OH reaction | 0.25 days | Calculated |

| Natural water (June) | 1.85 days | Field conditions |

| Natural water (September) | 3.8 days | Field conditions |

Hydrolysis stability demonstrates pH-dependent behavior [1]. Under sterile aqueous conditions at 25°C, metaflumizone shows hydrolytic half-lives of approximately 6 days at pH 4, 27-31 days at pH 5, with no significant degradation observed at pH 7 and pH 9 over 30 days [1]. The primary hydrolytic metabolite formed is M320I04, resulting from cleavage at the imine bridge [1].

Soil type influences degradation rates significantly [3] [4]. Studies in different soil types show faster degradation in Oxisol (pH 5.2, total organic carbon 1.2%) compared to Inceptisol (pH 8.15, total organic carbon 0.36%) [3] [4]. Elevated atmospheric carbon dioxide levels enhance degradation rates, with fastest degradation occurring at 550 parts per million carbon dioxide concentration [3] [4].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 276 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 275 of 276 companies with hazard statement code(s):;

H373 (86.18%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (86.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

ATC Code

QP53AD51

Pictograms

Health Hazard;Environmental Hazard

Other CAS

139968-49-3

Wikipedia

Use Classification

Veterinary drugs -> Ectoparasiticides for topical use, incl. insecticides -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Dates

2: Oh JS, Choi KH. Methemoglobinemia associated with metaflumizone poisoning. Clin Toxicol (Phila). 2014 Apr;52(4):288-90. doi: 10.3109/15563650.2014.900180. Epub 2014 Mar 20. PubMed PMID: 24649894.

3: Li C, Yang T, Wu YL. Degradation of metaflumizone in rice, water and soil under field conditions. Ecotoxicol Environ Saf. 2012 Dec;86:73-8. doi: 10.1016/j.ecoenv.2012.08.029. Epub 2012 Oct 15. PubMed PMID: 23079740.

4: Chatterjee NS, Gupta S. Persistence of metaflumizone on cabbage (Brassica oleracea Linne) and soil, and its risk assessment. Environ Monit Assess. 2013 Jul;185(7):6201-8. doi: 10.1007/s10661-012-3017-y. Epub 2012 Dec 7. PubMed PMID: 23224645.

5: Khakame SK, Wang X, Wu Y. Baseline toxicity of metaflumizone and lack of cross resistance between indoxacarb and metaflumizone in diamondback moth (Lepidoptera: Plutellidae). J Econ Entomol. 2013 Jun;106(3):1423-9. PubMed PMID: 23865210.

6: von Stein RT, Soderlund DM. Role of the local anesthetic receptor in the state-dependent inhibition of voltage-gated sodium channels by the insecticide metaflumizone. Mol Pharmacol. 2012 Mar;81(3):366-74. doi: 10.1124/mol.111.075283. Epub 2011 Nov 29. PubMed PMID: 22127519; PubMed Central PMCID: PMC3286292.

7: Chatterjee NS, Gupta S, Varghese E. Degradation of metaflumizone in soil: impact of varying moisture, light, temperature, atmospheric CO2 level, soil type and soil sterilization. Chemosphere. 2013 Jan;90(2):729-36. doi: 10.1016/j.chemosphere.2012.09.057. Epub 2012 Oct 24. PubMed PMID: 23102725.

8: von Stein RT, Silver KS, Soderlund DM. Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels. Pestic Biochem Physiol. 2013 Jul 1;106(3):101-112. PubMed PMID: 24072940; PubMed Central PMCID: PMC3780446.

9: Hitchner EM, Kuhar TP, Dively GP, Youngman RR, Philips CR, Anderson TD. Baseline toxicity and field efficacy of metaflumizone on Colorado potato beetle (Coleoptera: Chrysomelidae). J Econ Entomol. 2012 Feb;105(1):207-13. PubMed PMID: 22420273.

10: Wang XL, Su W, Zhang JH, Yang YH, Dong K, Wu YD. Two novel sodium channel mutations associated with resistance to indoxacarb and metaflumizone in the diamondback moth, Plutella xylostella. Insect Sci. 2016 Feb;23(1):50-8. doi: 10.1111/1744-7917.12226. Epub 2015 Jun 3. PubMed PMID: 25850422; PubMed Central PMCID: PMC4598255.

11: Hempel K, Hess FG, Bögi C, Fabian E, Hellwig J, Fegert I. Toxicological properties of metaflumizone. Vet Parasitol. 2007 Dec 15;150(3):190-5. Epub 2007 Oct 22. PubMed PMID: 17933467.

12: DeLay RL, Lacoste E, Delprat S, Blond-Riou F. Pharmacokinetics of metaflumizone in the plasma and hair of cats following topical application. Vet Parasitol. 2007 Dec 15;150(3):258-62. Epub 2007 Oct 29. PubMed PMID: 17913364.

13: DeLay RL, Lacoste E, Mezzasalma T, Blond-Riou F. Pharmacokinetics of metaflumizone and amitraz in the plasma and hair of dogs following topical application. Vet Parasitol. 2007 Dec 15;150(3):251-7. Epub 2007 Oct 17. PubMed PMID: 17942231.

14: Fourie LJ, Kok DJ, du Plessis A, Rugg D. Efficacy of a novel formulation of metaflumizone plus amitraz for the treatment of demodectic mange in dogs. Vet Parasitol. 2007 Dec 15;150(3):268-74. Epub 2007 Oct 17. PubMed PMID: 17923331.

15: Salgado VL, Hayashi JH. Metaflumizone is a novel sodium channel blocker insecticide. Vet Parasitol. 2007 Dec 15;150(3):182-9. Epub 2007 Oct 23. PubMed PMID: 17959312.

16: Oberkirchner U, Linder KE, Dunston S, Bizikova P, Olivry T. Metaflumizone-amitraz (Promeris)-associated pustular acantholytic dermatitis in 22 dogs: evidence suggests contact drug-triggered pemphigus foliaceus. Vet Dermatol. 2011 Oct;22(5):436-48. doi: 10.1111/j.1365-3164.2011.00974.x. Epub 2011 Mar 21. PubMed PMID: 21418349.

17: Dryden M, Payne P, Lowe A, Mailen S, Smith V, Rugg D. Efficacy of a topically applied formulation of metaflumizone on cats against the adult cat flea, flea egg production and hatch, and adult flea emergence. Vet Parasitol. 2007 Dec 15;150(3):263-7. Epub 2007 Oct 4. PubMed PMID: 17919817.

18: Dryden M, Payne P, Lowe A, Mailen S, Smith V, Rugg D. Efficacy of a topically applied spot-on formulation of a novel insecticide, metaflumizone, applied to cats against a flea strain (KS1) with documented reduced susceptibility to various insecticides. Vet Parasitol. 2008 Jan 25;151(1):74-9. Epub 2007 Oct 10. PubMed PMID: 18022186.

19: Zwijnenberg R, Muir W. Evaluation of the potential for interaction between a metaflumizone-amitraz combination and dexmedetomidine hydrochloride in dogs. Vet Ther. 2009 Spring-Summer;10(1-2):40-5. PubMed PMID: 19742447.

20: Ahmad A, Zurek L. Evaluation of metaflumizone granular fly bait for management of houseflies. Med Vet Entomol. 2009 Jun;23(2):167-9. doi: 10.1111/j.1365-2915.2009.00797.x. PubMed PMID: 19493197.